molecular formula C10H16OSi B106771 Benzyloxytrimethylsilane CAS No. 14642-79-6

Benzyloxytrimethylsilane

Cat. No. B106771
Key on ui cas rn: 14642-79-6
M. Wt: 180.32 g/mol
InChI Key: AOKMFXQCRBQJOP-UHFFFAOYSA-N
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Patent
US07767852B2

Procedure details

5.50 g (51.0 mmol) of chlorotrimethylsilane were added dropwise to a solution of 5.00 g (46.0 mmol) of benzyl alcohol and 4.20 g (51.0 mmol) of 1-methylimidazole while stirring at 0° C. The reaction mixture was stirred for a further 30 minutes at 0° C. and for 5 minutes at 80° C., resulting in the formation of a liquid two-phase mixture. The upper phase was separated off to give 7.30 g (theory: 8.29 g) of benzyl trimethylsilyl ether as a colorless oil having a purity of 99% (GC).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[Si:2]([CH3:5])([CH3:4])[CH3:3].[CH2:6]([OH:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.CN1C=CN=C1>>[CH3:3][Si:2]([O:13][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)([CH3:5])[CH3:4]

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
Cl[Si](C)(C)C
Name
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
4.2 g
Type
reactant
Smiles
CN1C=NC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
while stirring at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for a further 30 minutes at 0° C. and for 5 minutes at 80° C.
Duration
5 min
CUSTOM
Type
CUSTOM
Details
resulting in the formation of a liquid two-phase mixture
CUSTOM
Type
CUSTOM
Details
The upper phase was separated off

Outcomes

Product
Name
Type
product
Smiles
C[Si](C)(C)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.3 g
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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